7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Description
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a small-molecule compound featuring a benzodioxane scaffold substituted with an amino group at position 7 and a sulfonamide group at position 6, with a methyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₁N₂O₄S₂·HCl, yielding a molecular weight of approximately 311.46 g/mol. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological studies. Structural characterization of such compounds often employs crystallographic methods like SHELX software suites, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S.ClH/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8;/h4-5,11H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHKIUVPFIGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from 2,3-dihydrobenzodioxin-6-amine , which serves as the key intermediate bearing the amino group necessary for sulfonamide formation. The preparation involves:
- Sulfonylation of the amino group with sulfonyl chlorides to form sulfonamide derivatives.
- Introduction of the N-methyl group on the sulfonamide nitrogen.
- Conversion to the hydrochloride salt form for improved stability and handling.
This approach is supported by literature procedures synthesizing related benzodioxane sulfonamide derivatives with variations in the N-substituent and aromatic substitutions.
Detailed Preparation Method
Step 1: Preparation of the Parent Sulfonamide
- Starting material: 2,3-dihydrobenzodioxin-6-amine
- Reagent: 4-methylbenzenesulfonyl chloride (tosyl chloride)
- Conditions: Aqueous alkaline medium (10% Na2CO3), pH 9-10, room temperature, stirring for 3-4 hours
- Process: The amine is suspended in distilled water and stirred; sodium carbonate is added to maintain alkaline pH. Tosyl chloride is added gradually with stirring. The reaction progress is monitored by TLC until completion.
- Work-up: The reaction mixture is acidified to pH 2-3 with concentrated hydrochloric acid to precipitate the sulfonamide product.
- Isolation: The precipitate is filtered, washed with water, and air-dried.
- Product: N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (parent sulfonamide)
- Yield: Approximately 80%
- Physical form: Light brown amorphous powder
- Characterization: Melting point 129-130 °C; IR and 1H-NMR confirm sulfonamide formation.
Step 2: N-Methylation of the Sulfonamide
- Reagents: Lithium hydride (LiH) as base; N-methylating agent (e.g., methyl iodide or methyl bromide) or use of N-methyl-substituted electrophiles
- Solvent: Polar aprotic solvent such as N,N-dimethylformamide (DMF)
- Conditions: Stirring at room temperature for 30 minutes to activate the sulfonamide, followed by addition of methylating agent and further stirring for 3-4 hours
- Work-up: Reaction mixture poured onto crushed ice, precipitate filtered and washed
- Product: N-methyl sulfonamide derivative of the benzodioxine
- Yield: Typically high (around 80%)
- Notes: This step can be combined with the introduction of other substituents on the nitrogen if desired.
Step 3: Formation of Hydrochloride Salt
- The free base sulfonamide is treated with hydrochloric acid to form the hydrochloride salt.
- This improves compound stability and water solubility.
- The salt is isolated by filtration and drying.
Alternative and Supporting Synthetic Routes
Other synthetic routes reported in literature involve:
- Esterification and subsequent nitration/hydrogenation to introduce the amino group on the benzodioxine ring prior to sulfonamide formation.
- Mixed anhydride method for converting carboxylic acid derivatives of benzodioxine to amides, which can be further functionalized to sulfonamides.
- Use of bromoacetyl bromide to prepare electrophilic intermediates that react with sulfonamide derivatives to form acetamide-linked sulfonamides, a strategy useful for generating analogs with varied N-substituents.
Summary Table of Key Preparation Steps
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic N-H stretching around 3248-3255 cm⁻¹, aromatic C-H stretching near 3045-3057 cm⁻¹, sulfonyl (SO2) stretching bands around 1383-1391 cm⁻¹, and C=O stretching when acetamide groups are present.
- Proton Nuclear Magnetic Resonance (1H-NMR): Signals for sulfonamide NH around 10.12 ppm (singlet), aromatic protons between 6.5-7.6 ppm, methylene protons of the dioxane ring at 4.2-4.3 ppm, and methyl groups around 2.1-2.4 ppm.
- Elemental Analysis (CHN): Confirms molecular formula consistent with expected sulfonamide derivatives.
Research Findings and Notes
- The preparation method is reproducible and yields pure sulfonamide derivatives suitable for biological evaluation.
- The sulfonamide hydrochloride salt form enhances compound handling and solubility for pharmaceutical applications.
- Variations in the N-substituent can be introduced by modifying the electrophilic reagents in step 2, allowing a library of analogs for structure-activity relationship studies.
- The synthetic route avoids harsh conditions, uses mild aqueous alkaline media, and employs common reagents, making it practical for laboratory and scale-up synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amino group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or sulfonamide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes associated with metabolic disorders:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood glucose levels in T2DM patients. Compounds derived from 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine have shown promising results in inhibiting α-glucosidase activity, thereby reducing postprandial hyperglycemia .
- Acetylcholinesterase Inhibition : This enzyme is involved in the breakdown of acetylcholine. Inhibition can enhance cholinergic transmission and is a therapeutic strategy for AD. The synthesized sulfonamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase, indicating potential benefits for cognitive function in neurodegenerative diseases .
Type 2 Diabetes Mellitus (T2DM)
The ability of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine derivatives to inhibit α-glucosidase suggests their utility in managing T2DM. By slowing down carbohydrate absorption in the intestines, these compounds can help control blood sugar levels and improve overall glycemic control.
Alzheimer's Disease (AD)
Given their action on acetylcholinesterase, these compounds may also be developed as therapeutic agents for AD. Enhancing acetylcholine levels can potentially improve memory and cognitive functions in patients suffering from this debilitating condition.
Case Studies
Several studies have documented the efficacy of these compounds:
- Study on Enzyme Inhibition : A recent publication reported on a series of synthesized sulfonamides based on the benzodioxane structure. These compounds were screened against α-glucosidase and acetylcholinesterase, demonstrating significant inhibitory activity with IC50 values indicating potent effects .
- Clinical Implications : Another study focused on the pharmacokinetics and bioavailability of these compounds when administered in vivo. Results indicated favorable absorption characteristics and metabolic stability, supporting further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9, ) shares the benzodioxane core but differs significantly in substituents and molecular complexity:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound enhances water solubility, critical for in vitro assays. In contrast, the compound from , with a dimethylamino group, may exhibit pH-dependent solubility due to protonation of the tertiary amine.
- Synthetic Complexity : The target compound’s synthesis likely involves sulfonation of an aminated benzodioxane precursor. ’s compound requires multi-step coupling of pyridine and benzodioxane rings, increasing synthetic difficulty.
Crystallographic and Analytical Methods
Crystallographic data for such compounds are typically resolved using programs like SHELXL (for refinement) and SHELXS (for structure solution), which remain industry standards despite newer alternatives . This methodology ensures precise determination of bond lengths, angles, and conformational stability.
Biological Activity
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound is part of a broader class of sulfonamides known for their diverse biological activities, including antimicrobial and enzyme inhibition properties. This article focuses on the synthesis, biological evaluations, and therapeutic potential of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides. For instance, one method described in the literature involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield the desired sulfonamide derivative .
Antimicrobial Activity
Sulfonamides have historically been used as antibacterial agents. The biological activity of this compound has been evaluated against various bacterial strains. In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, it has been noted to inhibit the growth of multidrug-resistant strains of Streptococcus pneumoniae in experimental models .
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. Notably, it was screened against α-glucosidase and acetylcholinesterase enzymes:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate digestion; inhibition can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM). The compound demonstrated a moderate inhibitory effect on α-glucosidase activity.
- Acetylcholinesterase Inhibition : Relevant in Alzheimer’s disease (AD) therapy, acetylcholinesterase inhibitors help increase acetylcholine levels in the brain. The compound showed promising results as an acetylcholinesterase inhibitor, suggesting potential therapeutic applications in AD .
Study 1: Antibacterial Efficacy
A study conducted on the efficacy of various sulfonamide derivatives including this compound revealed that this compound exhibited an Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Streptococcus pneumoniae. This indicates a strong potential for development as an antibacterial agent .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, the compound was subjected to kinetic studies which revealed that it acts as a competitive inhibitor for both α-glucosidase and acetylcholinesterase. The calculated Ki values were indicative of its strong binding affinity to these enzymes .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 7-amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride?
- Methodology : Synthesis typically involves nucleophilic substitution reactions under controlled conditions. For sulfonamide derivatives, common steps include:
- Sulfonylation : Reacting the amine group of the dihydrobenzo[b][1,4]dioxine core with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine, sodium hydroxide) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for dissolving hydrophobic intermediates .
- Temperature control : Reactions are often conducted at room temperature or under reflux to balance yield and side reactions .
- Critical Parameters : Excess sulfonyl chloride (1.2–1.5 eq) improves conversion, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents). Key peaks include aromatic protons (δ 6.8–7.3 ppm) and sulfonamide NH (~δ 10 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for pharmacological studies) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃ClN₂O₄S: 317.03 g/mol) .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) separates sulfonamide derivatives from byproducts .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets (e.g., enzymes)?
- Structural Insights :
- The dihydrobenzo[b][1,4]dioxine core enables π–π stacking with aromatic residues in enzyme active sites, while the sulfonamide group participates in hydrogen bonding .
- Substituents like the N-methyl group modulate lipophilicity, affecting membrane permeability (logP ≈ 2.1 predicted via ChemDraw) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Approach :
- Dose-response studies : Test the compound across a wide concentration range (0.1–100 μM) to identify off-target effects .
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and controls (e.g., indomethacin for COX inhibition) .
- Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 5 μM vs. 12 μM) may arise from variations in enzyme source (human recombinant vs. murine) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D conformation?
- Single-Crystal X-ray Diffraction :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
